molecular formula C8H9F3N2 B12123664 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine

Cat. No.: B12123664
M. Wt: 190.17 g/mol
InChI Key: XCQUUGAHDFWBHH-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of three fluorine atoms on the phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield primary amines or other reduced derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction typically produces primary amines.

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with improved performance characteristics.

Mechanism of Action

The mechanism by which 1-(3,4,5-trifluorophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as its metabolic stability.

Comparison with Similar Compounds

1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine can be compared with other fluorinated ethane-1,2-diamine derivatives, such as:

    1-(2,4,6-Trifluorophenyl)ethane-1,2-diamine: This compound has fluorine atoms in different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.

    1-(3,5-Difluorophenyl)ethane-1,2-diamine: The absence of one fluorine atom may result in different physicochemical properties and applications.

    1-(3,4-Difluorophenyl)ethane-1,2-diamine: Similar to the above, the positioning and number of fluorine atoms influence the compound’s characteristics.

The uniqueness of this compound lies in its specific fluorination pattern, which can confer distinct properties such as increased lipophilicity, enhanced metabolic stability, and unique electronic effects.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7H,3,12-13H2

InChI Key

XCQUUGAHDFWBHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CN)N

Origin of Product

United States

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